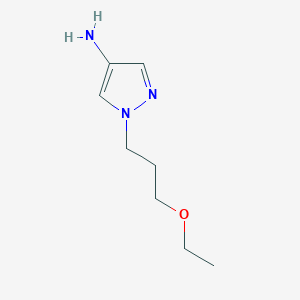

1-(3-Ethoxypropyl)-1h-pyrazol-4-amine

描述

属性

分子式 |

C8H15N3O |

|---|---|

分子量 |

169.22 g/mol |

IUPAC 名称 |

1-(3-ethoxypropyl)pyrazol-4-amine |

InChI |

InChI=1S/C8H15N3O/c1-2-12-5-3-4-11-7-8(9)6-10-11/h6-7H,2-5,9H2,1H3 |

InChI 键 |

FNJMQTUYIXMWGX-UHFFFAOYSA-N |

规范 SMILES |

CCOCCCN1C=C(C=N1)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine typically involves the reaction of 4-amino-1H-pyrazole with 3-ethoxypropyl bromide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods: For industrial-scale production, the process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product with high purity.

化学反应分析

Types of Reactions: 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.

Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often under reflux conditions.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyrazole derivatives with different functional groups.

科学研究应用

1-(3-Ethoxypropyl)-1H-pyrazol-4-amine is a pyrazole derivative with the molecular formula C8H15N3O. It has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex molecules, including agrochemicals and pharmaceuticals. It is also used as an intermediate in producing esters of l-H-pyrazole-4-carboxylic acid .

Biology

This compound is investigated for its potential as a bioactive compound with anticancer and antimicrobial properties.

Medicine

Researchers explore the therapeutic effects of this compound, particularly in developing new drugs that target specific biological pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation, reducing tumor growth.

Industry

this compound is utilized in formulating specialty chemicals and materials with unique properties.

Chemical Reactions

This compound can undergo oxidation, reduction, and nucleophilic substitution reactions.

- Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the compound to form corresponding oxides.

- Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can perform reduction reactions to yield reduced derivatives.

- Substitution: Nucleophilic substitution reactions can occur, where the ethoxy group is replaced by nucleophiles like amines or thiols.

作用机制

The mechanism of action of 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis compare 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine with structurally related pyrazol-4-amine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Electronic Effects

- Alkoxy Chain Length : The ethoxypropyl group in the target compound provides a balance between hydrophobicity and polarity compared to the methoxypropyl analog. The longer ethoxy chain may slightly increase lipophilicity while retaining solubility via the ether oxygen .

- Bulky Aromatic Groups : Compounds with bulky substituents (e.g., 2,4-bis(trifluoromethyl)phenyl) exhibit reduced solubility and steric hindrance, limiting their interaction with biological targets .

生物活性

1-(3-Ethoxypropyl)-1H-pyrazol-4-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. Its structure can be represented as follows:

Research indicates that this compound exhibits significant activity as a sigma receptor inhibitor . Sigma receptors are implicated in various neurological processes and may play a role in the modulation of pain, mood, and neuroprotection. The inhibition of these receptors can lead to potential therapeutic effects in conditions such as depression and anxiety disorders .

Biological Activity Overview

Sigma Receptor Inhibition

A patent study highlighted the compound's ability to inhibit sigma receptors effectively. This inhibition can lead to enhanced therapeutic outcomes in neurological disorders. The research demonstrated that derivatives of pyrazole compounds could modulate sigma receptor activity, supporting their use in drug development for psychiatric conditions .

Anticancer Activity

In vitro studies have indicated that this compound possesses significant cytotoxicity against several cancer cell lines. For instance, it was observed that the compound had an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against HCT-116 and MCF-7 cell lines, comparable to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Properties

Another study examined the anti-inflammatory effects of this compound. It was found to reduce levels of pro-inflammatory cytokines in cultured cells, suggesting its potential utility in treating inflammatory diseases such as rheumatoid arthritis. The mechanism appears to involve the inhibition of key inflammatory pathways .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Ethoxypropyl)-1H-pyrazol-4-amine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves multi-step alkylation and amination reactions. For example, pyrazole derivatives can undergo nucleophilic substitution with 3-ethoxypropyl halides under basic conditions (e.g., cesium carbonate or potassium carbonate in aprotic solvents like DMF). Temperature control (35–80°C) and anhydrous conditions are critical to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How is the compound characterized to confirm structural integrity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and regioselectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Purity is assessed via High-Performance Liquid Chromatography (HPLC) with UV detection .

Q. What are the typical chemical reactions involving the 4-amino group and ethoxypropyl chain in this compound?

- Methodological Answer : The 4-amino group participates in acylation (e.g., with sulfonyl chlorides) or Schiff base formation, while the ethoxypropyl chain may undergo oxidation (e.g., with KMnO₄) to carboxylic acids or cleavage under acidic conditions. Substitution reactions at the pyrazole ring require careful selection of catalysts (e.g., CuBr for Ullmann-type couplings) .

Advanced Research Questions

Q. How can researchers address challenges in regioselective synthesis to avoid byproducts like N1 vs. N2 alkylation?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Using bulky bases (e.g., NaH) or directing groups (e.g., Boc-protected amines) can favor N1 alkylation. Computational modeling (DFT calculations) predicts reactive sites, while reaction monitoring via LC-MS helps identify byproducts early .

Q. How should contradictory spectral data (e.g., unexpected coupling constants in NMR) be analyzed?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify conformational exchange. Cross-validation with X-ray crystallography (using SHELXL ) resolves ambiguities in stereochemistry .

Q. What computational methods are effective in predicting the compound’s reactivity with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations model interactions with enzymes (e.g., kinases). Density Functional Theory (DFT) calculates frontier molecular orbitals to predict electrophilic/nucleophilic sites. In vitro assays (e.g., enzyme inhibition) validate computational findings .

Data Contradictions and Resolution

- Synthesis Yield Variability : Discrepancies in reported yields (e.g., 17–90% ) may stem from solvent purity or catalyst loading. Systematic Design of Experiments (DoE) optimizes parameters like temperature and stoichiometry.

- Biological Activity Conflicts : Inconsistent IC₅₀ values across studies require standardized assay protocols (e.g., fixed ATP concentrations in kinase assays) and purity verification via orthogonal methods (e.g., NMR + HRMS) .

Key Research Findings Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。